N-(2-carbamoyl-1-benzofuran-3-yl)-1-methanesulfonylpiperidine-3-carboxamide
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Description
N-(2-carbamoyl-1-benzofuran-3-yl)-1-methanesulfonylpiperidine-3-carboxamide is a useful research compound. Its molecular formula is C16H19N3O5S and its molecular weight is 365.4. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Histamine H3 Receptor Ligands
Compounds derived from (3‐phenoxypropyl)piperidine and coupled to fluorescent moieties have been synthesized to act as potent histamine H3 receptor ligands. These compounds exhibit high affinities to the histamine H3 receptor and have been suggested as tools for understanding the binding site on the receptor. This research indicates the potential utility of related compounds in the development of receptor-targeted diagnostics or therapeutics (Amon et al., 2007).
Antibacterial and Antifungal Agents
Several studies have synthesized and tested derivatives of piperidine and benzothiazole for their antimicrobial properties. These compounds have been screened for antibacterial and antifungal activities, showing variable and promising results against different strains of bacteria and fungi. This suggests that structurally related compounds could be explored for their potential as antimicrobial agents (Patel & Agravat, 2007).
Anticancer Agents
Research into piperidine-4-carboxamide derivatives has identified several compounds with potent anticancer activity. By synthesizing and testing a range of derivatives, some have been found to exhibit considerable inhibition against cancer cell lines, highlighting the potential for compounds with similar structural features to be developed as anticancer therapies (Khalid et al., 2016).
CNS Agents
Compounds featuring a piperidine moiety, such as 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] and its derivatives, have been synthesized with the aim of identifying new central nervous system (CNS) agents. These compounds have shown promising activity in preclinical models, suggesting potential applications in the treatment or study of CNS disorders (Bauer et al., 1976).
Glycine Transporter 1 Inhibitor
The identification of compounds as glycine transporter 1 (GlyT1) inhibitors signifies their potential use in modulating glycinergic neurotransmission. Such compounds could be explored for therapeutic applications in neurological and psychiatric disorders where dysregulation of glycine levels is implicated (Yamamoto et al., 2016).
Properties
IUPAC Name |
N-(2-carbamoyl-1-benzofuran-3-yl)-1-methylsulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-25(22,23)19-8-4-5-10(9-19)16(21)18-13-11-6-2-3-7-12(11)24-14(13)15(17)20/h2-3,6-7,10H,4-5,8-9H2,1H3,(H2,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDGPEMJXYBTOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.